MES hemisodium salt excels as a buffer, maintaining a specific pH range in aqueous solutions. This is crucial for many biological experiments as enzymes and other biomolecules often require a specific pH to function optimally.
The working pH range of MES hemisodium salt is approximately 5.5 to 6.7, making it suitable for various research areas, including:
Beyond its primary function as a buffer, MES hemisodium salt finds applications in other research areas:
MES hemisodium salt is a zwitterionic buffer, meaning it carries both a positive and a negative charge within the same molecule []. This property makes it highly valuable for maintaining a stable pH in biological experiments. It is a derivative of the related compound MES (2-(N-Morpholino)ethanesulfonic acid), but with only one sodium atom attached, making it a half salt (hemisodium).
MES was developed by Norman Good and colleagues in the 1960s as part of a series of buffers specifically designed for biological applications []. MES hemisodium salt offers some advantages over MES, such as increased solubility at higher concentrations [].
The key feature of MES hemisodium salt is its zwitterionic structure. It possesses a morpholine ring (a five-membered ring containing nitrogen and oxygen) attached to an ethanesulfonic acid group. The acid group can lose a proton (H+) to become negatively charged, while the nitrogen in the morpholine ring can gain a proton to become positively charged. This creates a molecule with an overall neutral charge but with internal polarity [].
O=S=O-CH2-CH2-N(CH2-CH2-O)+- / \ - H+ | | CH3-CH2
This structure allows MES hemisodium salt to act as a buffer by accepting or releasing protons depending on the surrounding solution's pH.
MES hemisodium salt functions as a buffer by acting as a weak acid-base pair. In a solution with a pH lower than its pKa, it accepts protons and becomes negatively charged. Conversely, in a solution with a higher pH, it donates protons and becomes positively charged. This buffering capacity helps maintain a stable pH environment in biological experiments, which is crucial for the proper functioning of enzymes and other biomolecules [].
For example, in a cell culture experiment, slight changes in pH can have a detrimental effect on cell viability. MES hemisodium salt can help mitigate these fluctuations by taking up or releasing protons as needed, ensuring a more consistent pH for the cells.